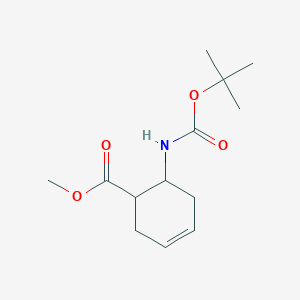

6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester

Beschreibung

6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester (CAS: 1321925-40-9, MFCD24537644) is a cyclohexene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester moiety. With a purity of 90% (as per commercial catalog listings), this compound is likely utilized as a synthetic intermediate in organic and medicinal chemistry. The Boc group serves as a protective agent for amines during multi-step syntheses, while the ester functionality allows for subsequent hydrolysis or transesterification reactions.

Eigenschaften

IUPAC Name |

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIDCDXFSTUXMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. This process often employs reagents such as choline chloride and p-toluenesulfonic acid in a deep eutectic solvent (DES) as both the reaction medium and catalyst . The reaction conditions are designed to be efficient and sustainable, yielding high purity products.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the principles of green chemistry are often applied to minimize environmental impact and enhance the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester undergoes various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester has several applications in scientific research:

Chemistry: Used as a reference standard in various analytical techniques.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the synthesis of complex organic molecules and as a building block in chemical manufacturing

Wirkmechanismus

The mechanism of action for 6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The Boc group protects the amino functionality, allowing selective reactions at other sites on the molecule. This protection is crucial for multi-step synthesis processes, ensuring that the desired reactions occur without interference from the amino group .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs from the Carboxes Catalog ()

(a) 6-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid (QZ-7865)

- CAS : 1437312-16-7

- Key Differences : Lacks the methyl ester group; instead, it has a free carboxylic acid.

- Implications : The carboxylic acid form (QZ-7865) may exhibit higher polarity and lower solubility in organic solvents compared to the methyl ester. It is more likely to participate in acid-base reactions or act as a precursor for amide bond formation .

(b) (1-(tert-Butoxycarbonylamino)cyclohexyl)-acetic acid (SS-1448)

- CAS : 187610-56-6

- Key Differences : Substitutes the cyclohexene ring with a cyclohexyl group and introduces an acetic acid side chain.

- Implications : The saturated cyclohexyl group eliminates conjugation possibilities, reducing reactivity toward electrophilic additions. The acetic acid moiety expands its utility in bioconjugation or linker chemistry .

(c) 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-piperazine-1-carboxylic acid benzyl ester (QB-2165)

Ethyl 6-Methyl-2-oxo-3-cyclohexene-1-carboxylate ()

- CAS: Not explicitly listed; alternative identifiers include MFCD00134153.

- Key Differences: Ester Group: Ethyl ester instead of methyl ester, which may slightly reduce polarity and alter metabolic stability. Functional Groups: Features a 2-oxo (keto) group instead of the Boc-protected amino group.

- Implications : The keto group increases electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents). The absence of the Boc-protected amine limits its utility in peptide synthesis but expands its role in ketone-based reactions .

Methyl Cyclohexanecarboxylate ()

- CAS : 110-42-9

- Key Differences : Saturated cyclohexane ring versus the unsaturated cyclohex-3-ene in the target compound.

- Implications : The lack of a double bond eliminates opportunities for Diels-Alder or electrophilic addition reactions. This compound is more thermally stable but less versatile in synthesis requiring conjugation .

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Key Functional Groups | Purity | Notable Features |

|---|---|---|---|---|

| 6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester | 1321925-40-9 | Boc-amino, methyl ester, cyclohexene | 90% | Unsaturated ring, amine protection |

| 6-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid | 1437312-16-7 | Boc-amino, carboxylic acid | 95% | Acidic, suitable for amide coupling |

| Ethyl 6-Methyl-2-oxo-3-cyclohexene-1-carboxylate | MFCD00134153 | Ethyl ester, 2-oxo, cyclohexene | N/A | Keto group for nucleophilic reactions |

| Methyl Cyclohexanecarboxylate | 110-42-9 | Methyl ester, saturated cyclohexane | N/A | High stability, limited reactivity |

Biologische Aktivität

6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester (CAS: 2177266-42-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 255.31 g/mol. The compound features a cyclohexene ring with an amino group and a tert-butoxycarbonyl protecting group, which influences its reactivity and biological interactions.

Anticancer Potential

The biological activity of similar compounds has been explored in cancer research. For example, certain cyclohexene derivatives have been identified as inhibitors of fatty acid synthase (FASN), a key enzyme in lipid metabolism that is often overexpressed in cancer cells. The inhibition of FASN leads to reduced cell proliferation and increased apoptosis in tumor cells.

Case Study:

A study involving a related compound demonstrated that it could reduce the viability of cancer cell lines by inducing oxidative stress, suggesting a potential mechanism for anticancer activity. The findings indicate that this compound may share similar properties warranting further investigation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from cyclohexene derivatives. The process includes the introduction of the amino group and subsequent protection with the tert-butoxycarbonyl moiety.

- Starting Material: Cyclohexene derivative

- Reagents: Tert-butoxycarbonyl chloride, amines, and coupling agents.

- Steps:

- Formation of the amino group.

- Protection using tert-butoxycarbonyl.

- Esterification with methanol to yield the methyl ester.

Safety and Handling

As with many organic compounds, safety precautions should be taken when handling this compound. It is classified under various hazard categories including skin sensitization and eye damage.

| Hazard Classification | Signal Word | Precautionary Statements |

|---|---|---|

| Acute Toxicity 4 | Danger | P280, P301 + P312 |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via lactone ring-opening reactions followed by esterification. For example, lactone intermediates (e.g., ethyl 2-(tert-butoxycarbonylamino)-5-hydroxycyclohex-3-enecarboxylate derivatives) undergo regioselective ring-opening using nucleophiles like methanol under acidic or basic conditions. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF vs. dichloromethane) critically affect the diastereomeric ratio of products . Hydrogenation steps (using Pd/C catalysts under H₂) may also be employed to reduce double bonds while preserving the tert-butoxycarbonyl (Boc) protecting group .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in regioisomer identification?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclohexene backbone and Boc-protected amine. Key diagnostic signals include the tert-butyl group (δ ~1.4 ppm in ¹H-NMR) and the ene-carboxylic ester carbonyl (δ ~170 ppm in ¹³C-NMR). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1740 cm⁻¹ for esters) and Boc carbamate (~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) separates regioisomers and diastereomers. Recrystallization in methanol or ethanol at low temperatures (0–5°C) enhances purity, as evidenced by sharp melting points (e.g., 51–68°C for structurally related bicyclic esters) . For polar impurities, aqueous workup (e.g., NaOH washes) removes acidic byproducts .

Q. How does the Boc-protecting group influence the compound’s stability under common laboratory conditions?

- Methodological Answer : The Boc group is stable under neutral and basic conditions but hydrolyzes under strong acids (e.g., HCl in dioxane) or prolonged exposure to moisture. Stability studies using thermogravimetric analysis (TGA) show decomposition >150°C. Storage at –20°C in anhydrous solvents (e.g., dichloromethane) is recommended to prevent premature deprotection .

Q. What are the stereochemical considerations for the cyclohexene ring, and how are enantiomers differentiated?

- Methodological Answer : The cyclohex-3-ene ring introduces cis/trans isomerism. Chiral chromatography (e.g., Chiralpak® columns) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) resolves enantiomers. X-ray crystallography of crystalline derivatives (e.g., tert-butyl esters) provides unambiguous stereochemical assignments .

Advanced Research Questions

Q. How can reaction optimization minimize byproducts in the lactone ring-opening step?

- Methodological Answer : Kinetic control via low-temperature reactions (–20°C to 0°C) suppresses epimerization. Catalytic additives (e.g., DMAP or Sc(OTf)₃) enhance nucleophilic attack regioselectivity. Solvent screening (e.g., toluene for non-polar intermediates) reduces side reactions like ester hydrolysis .

Q. What strategies address contradictions in reported diastereomeric ratios for similar bicyclic esters?

- Methodological Answer : Discrepancies often arise from varying reaction scales or solvent purity. Systematic studies using Design of Experiments (DoE) models (e.g., varying solvent dielectric constants or catalyst loadings) identify critical parameters. For example, Pd/C catalyst aging (e.g., moisture content) significantly impacts hydrogenation stereoselectivity .

Q. How can computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or amine acylation. Solvent effects (e.g., PCM models for methanol) refine activation energy predictions. Experimental validation via kinetic isotope effects (KIEs) confirms computational insights .

Q. What analytical workflows detect and quantify degradation products under accelerated stability conditions?

- Methodological Answer : Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) combined with LC-MS/MS identify major degradation pathways (e.g., Boc deprotection or ester hydrolysis). Quantitative NMR (qNMR) using internal standards (e.g., 1,3,5-trimethoxybenzene) quantifies degradation products at <0.1% levels .

Q. How does the compound’s conformation influence its potential as a intermediate in bioactive molecule synthesis?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses the cyclohexene ring’s rigidity for target binding. Comparative studies with acyclic analogs reveal enhanced enantioselectivity in enzyme-catalyzed reactions (e.g., lipase-mediated resolutions) due to reduced conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.